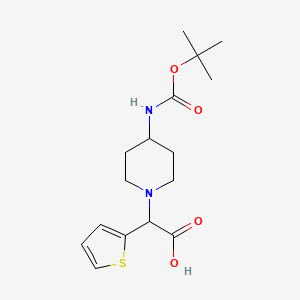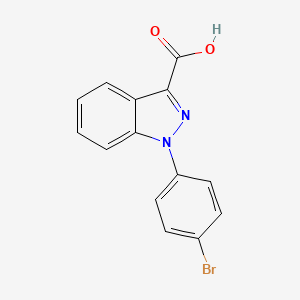
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is a chemical compound with the molecular formula C14H23N2O4S It is characterized by the presence of a piperidine ring, a thiophene ring, and a Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps. One common approach starts with the protection of the piperidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring with thiophen-2-YL-acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is usually achieved using trifluoroacetic acid (TFA) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors and ion channels, which could explain its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Boc-amino-piperidin-1-YL)-acetic acid: Lacks the thiophene ring, making it less versatile in certain applications.
(4-Boc-amino-piperidin-1-YL)-benzyl acetic acid: Contains a benzyl group instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
Uniqueness
The presence of both the piperidine and thiophene rings in (4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid makes it unique compared to its analogs
Propriétés
Numéro CAS |
885275-38-7 |
|---|---|
Formule moléculaire |
C16H24N2O4S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)10-6-7-18(12(17)9-10)13(14(19)20)11-5-4-8-23-11/h4-5,8,10,12-13H,6-7,9,17H2,1-3H3,(H,19,20) |
Clé InChI |
YMTVPPCTKJVQMG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CS2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293289.png)
![2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B3293291.png)
![2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293298.png)

![2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B3293320.png)




![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)



![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
